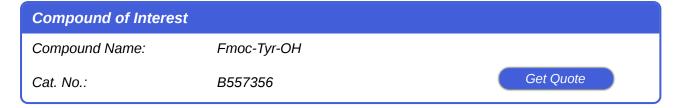


A Technical Guide to the Chemical Properties and Applications of Fmoc-Tyr-OH

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N- α -(9-Fluorenylmethoxycarbonyl)-L-tyrosine, commonly abbreviated as **Fmoc-Tyr-OH**, is a pivotal building block in solid-phase peptide synthesis (SPPS). Its unique chemical structure, featuring a base-labile Fmoc protecting group on the α -amino group, allows for the controlled and sequential assembly of amino acids into peptides. The unprotected phenolic hydroxyl group on the tyrosine side chain presents both opportunities and challenges in peptide synthesis, making a thorough understanding of its chemical properties essential for its effective utilization in research and drug development. This technical guide provides an in-depth overview of the chemical properties of **Fmoc-Tyr-OH**, detailed experimental protocols for its use, and logical workflows for its application in peptide synthesis.

Core Chemical Properties

Fmoc-Tyr-OH is a white to off-white crystalline powder. A summary of its key quantitative chemical properties is presented in the table below. It is important to note that some properties, such as melting point and optical rotation, may exhibit slight variations between different suppliers and batches.



Property	Value	References
Molecular Formula	C24H21NO5	[1][2][3]
Molecular Weight	403.43 g/mol	[1][2][3]
Appearance	White to off-white powder	[3]
Melting Point	180 - 185 °C	[3]
Optical Rotation	$[\alpha]D^{20} = -22 \pm 2^{\circ} \text{ (c=1 in DMF)}$	[3]
Solubility	Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[4]	
CAS Number	92954-90-0	[1][2][3]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of **Fmoc-Tyr-OH**. While specific spectra for **Fmoc-Tyr-OH** are not readily available in public databases, data for the closely related tert-butyl protected derivative, Fmoc-Tyr(tBu)-OH, can provide valuable insights into the expected spectral features of the core structure.



Spectroscopy	Expected Features for Fmoc-Tyr-OH	
¹ H NMR	Signals corresponding to the fluorenyl group protons (typically in the range of 7.2-7.8 ppm), the α -proton of the amino acid, the β -protons, and the aromatic protons of the tyrosine side chain. The phenolic hydroxyl proton will also be present.	
¹³ C NMR	Resonances for the carbonyl carbon of the carboxylic acid, the carbons of the Fmoc group, and the carbons of the tyrosine residue.	
Infrared (IR)	Characteristic absorption bands for the O-H stretch of the carboxylic acid and phenolic hydroxyl group, the N-H stretch of the urethane, the C=O stretch of the urethane and carboxylic acid, and aromatic C-H and C=C stretches.	

Experimental Protocols

The primary application of **Fmoc-Tyr-OH** is in solid-phase peptide synthesis (SPPS). The following sections provide detailed methodologies for the key steps involving this amino acid derivative.

Fmoc Deprotection

The removal of the Fmoc group is a critical step to liberate the free amine for the subsequent coupling reaction.

Methodology:

- Resin Swelling: Swell the peptide-resin in a suitable solvent, typically N,Ndimethylformamide (DMF), for 15-30 minutes.
- Deprotection: Treat the resin with a 20% solution of piperidine in DMF. The reaction is typically carried out for 5-10 minutes at room temperature. For sequences prone to aggregation, a second treatment of 5-10 minutes may be beneficial.



 Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct. A typical washing sequence is 5-7 cycles with DMF.

Amino Acid Coupling

The coupling of **Fmoc-Tyr-OH** to the free amine on the growing peptide chain requires activation of its carboxylic acid group.

Methodology:

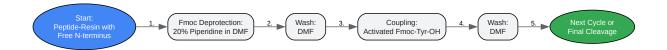
- Activation: In a separate vessel, dissolve Fmoc-Tyr-OH (typically 3-5 equivalents relative to the resin loading) and a coupling agent in a minimal amount of DMF. Common coupling agents include:
 - Carbodiimides: N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC), often used with an additive like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure to suppress racemization.
 - Uronium/Aminium Salts: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). These are typically used with a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.
- Coupling: Add the activated Fmoc-Tyr-OH solution to the deprotected peptide-resin. Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.
- Washing: After the coupling reaction is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

Note on Side-Chain Protection: The phenolic hydroxyl group of tyrosine can undergo acylation during coupling. While this is often reversible during the subsequent Fmoc deprotection step with piperidine, for the synthesis of long or complex peptides, it is advisable to use a protected version of tyrosine, such as Fmoc-Tyr(tBu)-OH, to avoid side reactions and improve yields.

Experimental Workflow and Logical Relationships



The incorporation of an **Fmoc-Tyr-OH** residue into a peptide chain via SPPS follows a cyclical process. The logical flow of this process is illustrated in the diagram below.



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Caption: SPPS cycle for **Fmoc-Tyr-OH** incorporation.

This workflow diagram illustrates the sequential steps involved in adding a single **Fmoc-Tyr-OH** residue. The cycle begins with a resin-bound peptide that has a free amino group. This free amine is then coupled with the activated **Fmoc-Tyr-OH**. Following the coupling reaction and subsequent washing, the Fmoc group is removed from the newly added tyrosine residue, preparing the peptide for the next coupling cycle. This entire process is repeated until the desired peptide sequence is assembled.

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